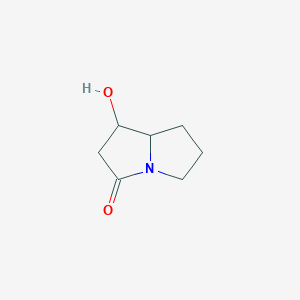
(1S,7AS)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,7AS)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one is a chemical compound with a unique structure that includes a hydroxyl group and a tetrahydropyrrolizinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,7AS)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one can be achieved through various synthetic routes. One common method involves the use of hydrolases with opposite enantiopreference to prepare both enantiomers of the compound . The reaction conditions typically involve specific enzymes that catalyze the formation of the desired enantiomer.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require precise control of temperature, pH, and other reaction parameters to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: (1S,7AS)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the compound.
Scientific Research Applications
(1S,7AS)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its therapeutic potential in treating various diseases. In industry, it may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (1S,7AS)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the nature of the target molecules. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds:
- (1S,1aS,5S,7S,7aS,7bS)-5-hydroxy-1-(hydroxymethyl)-1,7,7a-trimethyl-1H,1aH,2H,4H,5H,6H,7H,7aH,7bH-cyclopropa[a]naphthalen-2-one
- (1S,1aR,4S,7R,7aS,7bR)-1-(hydroxymethyl)-1,4,7-trimethyl-1H,1aH,2H,3H,4H,6H,7H,7aH,7bH-cyclopropa[a]naphthalen-2-one
- (1S,2aR,7aS)-7a-(hydroxymethyl)-2a-methyl-1H,2H,2aH,7H,7aH-cyclobuta[a]inden-1-ol
Uniqueness: (1S,7AS)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one is unique due to its specific structure and the presence of a hydroxyl group and a tetrahydropyrrolizinone ring
Properties
IUPAC Name |
1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6-4-7(10)8-3-1-2-5(6)8/h5-6,9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRVGBMTDGBUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC(=O)N2C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














